

Spectral Data for Koenidine (NMR, IR, MS): A Technical Guide

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Compound of Interest

Compound Name: Koenidine
CAS No.: 24123-92-0
Cat. No.: B1220425

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Executive Summary

Koenidine (also known as Koenigicine) is a bioactive carbazole alkaloid isolated primarily from the leaves of *Murraya koenigii* (Curry tree).[1] Structurally, it is defined as 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole.[2]

For drug development professionals, **Koenidine** represents a scaffold of significant interest due to its reported cytotoxic, antioxidant, and anti-diabetic properties. This guide provides the definitive spectral fingerprint required for the identification, quality control, and structural validation of **Koenidine** in pharmaceutical research.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9]

Property	Data
IUPAC Name	8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
Common Synonyms	Koenidine, Koenigicine
CAS Number	24123-92-0
Molecular Formula	
Molecular Weight	323.39 g/mol
Physical State	Yellowish crystalline solid / gum
Melting Point	224–225 °C
Solubility	Soluble in Chloroform, DMSO, Methanol; Insoluble in Water

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural proof for **Koenidine** lies in its

¹H NMR spectrum, characterized by the pyran ring signals and the specific pattern of aromatic protons on the carbazole nucleus.

¹H NMR Data (400 MHz, CDCl₃)

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Note: Chemical shifts (

) are reported in ppm relative to TMS.

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
H-1'	6.60	Doublet (d)	10.0	1H	Vinylic proton of pyran ring (adjacent to aromatic ring).[2]
H-2'	5.69	Doublet (d)	10.0	1H	Vinylic proton of pyran ring (adjacent to gem-dimethyl).[2]
H-4	7.38	Singlet (s)	-	1H	Aromatic proton on Ring A (isolated).[2]
H-5	7.55	Singlet (s)	-	1H	Aromatic proton on Ring C (para to N, deshielded). [2]
H-8	6.93	Singlet (s)	-	1H	Aromatic proton on Ring C (between methoxy groups).[2]
NH	~7.8 - 8.3	Broad Singlet	-	1H	Carbazole N-H (exchangeable with D ₂ O).[2]

6-OCH	3.98	Singlet (s)	-	3H	Methoxy group at C-6 (or C-8 depending on numbering). [2]
7-OCH	3.95	Singlet (s)	-	3H	Methoxy group at C-7 (or C-9 depending on numbering). [2]
3-CH	2.32	Singlet (s)	-	3H	Aromatic methyl group. [2]
Gem-CH	1.45	Singlet (s)	-	3H	Methyl on pyran ring (C-3'). [2]
Gem-CH	1.49	Singlet (s)	-	3H	Methyl on pyran ring (C-3'). [2]

C NMR Characteristic Signals (100 MHz, CDCl₃)

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While full tabular assignments vary slightly by solvent, the following regions are diagnostic for **Koenidine**:

- Carbonyls: None (Distinguishes from oxidized derivatives).
[2]
- Oxygenated Aromatics (C-O):

145–155 ppm.
[2]

- Pyran Vinyl Carbons:

116–129 ppm (Corresponds to C-1' and C-2').^[2]

- Methoxy Carbons:

56–57 ppm (Two distinct signals).^[2]

- Gem-dimethyl Carbons:

26–28 ppm.^[2]

- Aromatic Methyl:

~16–21 ppm.^[2]

Mass Spectrometry (MS)

Koenidine exhibits a characteristic fragmentation pattern typical of pyranocarbazoles.^[2] The stability of the aromatic system dominates the spectrum.

- Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).^[2]

- Molecular Ion (

):

323 (Base peak or high intensity).^[2]

- Key Fragment (

):

308.

- Mechanism:^[1]^[2] Loss of a methyl radical (

) from the gem-dimethyl group on the pyran ring. This leads to the formation of a fully aromatic pyrylium cation species, a highly stable conjugated system.

Infrared (IR) Spectroscopy^[2]

- 3400–3350 cm
: N-H stretching (sharp/medium, characteristic of carbazoles).[2]
- 2920–2850 cm
: C-H stretching (Methyl/Methylene).[2]
- 1600–1580 cm
: C=C aromatic skeletal vibrations.[2]
- 1220–1200 cm
: C-O stretching (Aryl alkyl ether / Methoxy).[2]

Experimental Protocols

Isolation Workflow

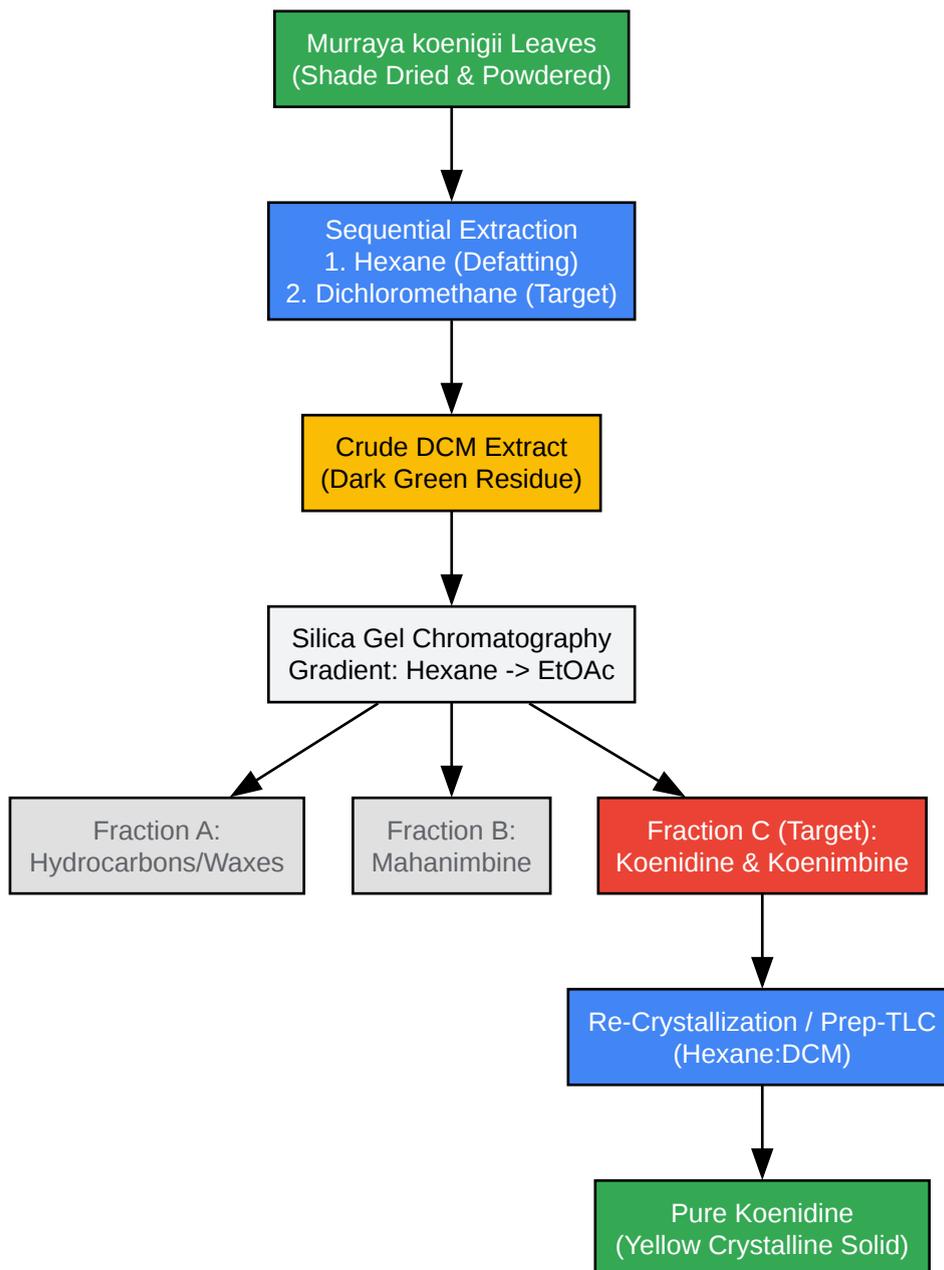
To obtain **Koenidine** for spectral analysis, the following established extraction protocol from *Murraya koenigii* leaves is recommended.

Reagents: Hexane, Dichloromethane (DCM), Methanol, Silica Gel (60–120 mesh).[2]

- Extraction: Macerate shade-dried, powdered leaves (500g) in Hexane followed by DCM.
- Concentration: Evaporate the DCM extract under reduced pressure to yield a crude dark green residue.
- Fractionation: Subject the residue to Silica Gel Column Chromatography.
 - Eluent Gradient: Start with 100% Hexane
Hexane:Ethyl Acetate (95:5
90:10).[2]
- Purification: **Koenidine** typically elutes in the non-polar fractions (often alongside Koenimbine).[2] Further purification via preparative TLC or recrystallization (Hexane:DCM)

yields the pure compound.[2]

Visualization of Isolation Logic

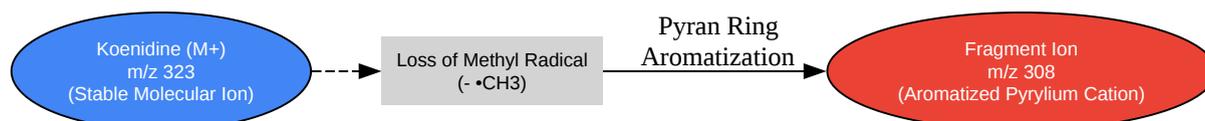


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Caption: Step-by-step isolation workflow for **Koenidine** from *Murraya koenigii* leaves.

MS Fragmentation Pathway

The following diagram illustrates the primary fragmentation logic used to confirm the pyranocarbazole skeleton.



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Caption: Primary mass spectrometry fragmentation pathway characteristic of **Koenidine**.

References

- Tachibana, Y., et al. (2001). "Carbazole alkaloids from *Murraya koenigii*." [2][3] *Journal of Natural Products*, 64(8), 1089-1091. [2]
- Rahman, M.M., & Gray, A.I. (2005). "A benzoisofuranone derivative and carbazole alkaloids from *Murraya koenigii* and their insecticidal activity." [2] *Phytochemistry*, 66(13), 1601-1606. [2]
- PubChem Compound Summary. "**Koenidine** (CID 278055)." [2] National Center for Biotechnology Information. [2]
- Tahia, F., et al. (2015). "Alkaloids, Coumarin and Cinnamic Acid Derivative from *Murraya koenigii* (Linn.) [2] Spreng." *Dhaka University Journal of Pharmaceutical Sciences*, 14(1), 29-33. [2]

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Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- [2. Koenidine | C₂₀H₂₁NO₃ | CID 278055 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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